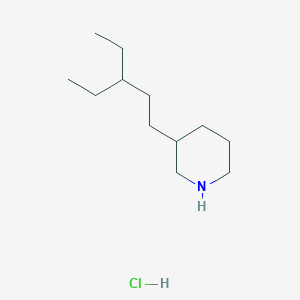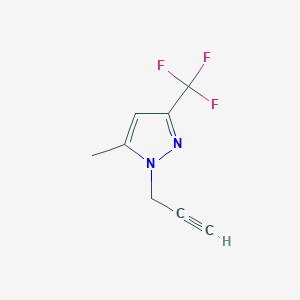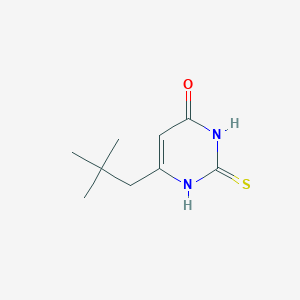![molecular formula C13H18F2N2 B1491396 {1-[(2,5-Difluorofenil)metil]piperidin-3-il}metanamina CAS No. 1308199-37-2](/img/structure/B1491396.png)
{1-[(2,5-Difluorofenil)metil]piperidin-3-il}metanamina
Descripción general
Descripción
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a useful research compound. Its molecular formula is C13H18F2N2 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina
Los derivados de piperidina son cruciales en el diseño de fármacos debido a su presencia en varios productos farmacéuticos y alcaloides. El compuesto en cuestión puede servir como material de partida o intermedio en la síntesis de piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas. Estos derivados han mostrado un potencial farmacológico significativo .
Investigación Farmacológica
La porción de piperidina es una característica común en más de veinte clases de productos farmacéuticos. Como tal, {1-[(2,5-Difluorofenil)metil]piperidin-3-il}metanamina podría ser fundamental en el desarrollo de nuevos medicamentos, especialmente considerando su singularidad estructural que puede interactuar con objetivos biológicos de maneras novedosas .
Estudios de Actividad Biológica
La actividad biológica de los compuestos de piperidina es un campo de investigación activo. Este compuesto en particular podría usarse en ensayos para determinar su perfil de bioactividad, que podría incluir inhibición enzimática, afinidad de unión a receptores o modulación de vías biológicas .
Desarrollo de Agentes de Diagnóstico
Debido a su estructura única, este compuesto podría etiquetarse con isótopos radiactivos o marcadores fluorescentes y utilizarse en el desarrollo de agentes de diagnóstico que se dirijan a tejidos específicos o condiciones patológicas en imágenes médicas .
Sondas de Biología Química
En biología química, las sondas se utilizan para estudiar procesos biológicos. This compound podría modificarse para crear sondas que ayuden a comprender los procesos celulares, las interacciones de proteínas y los mecanismos de las enfermedades .
Aplicaciones de Ciencia de Materiales
La estructura del compuesto podría utilizarse en la ciencia de materiales, particularmente en la síntesis de materiales electrónicos orgánicos, como los polímeros conductores, que se utilizan en la creación de dispositivos electrónicos flexibles .
Investigación en Catálisis
Los derivados de piperidina pueden actuar como catalizadores o co-catalizadores en diversas reacciones químicas. Este compuesto podría explorarse por sus posibles propiedades catalíticas en la síntesis orgánica, posiblemente mejorando la eficiencia de ciertas reacciones .
Patrón de Referencia para Pruebas Analíticas
Como un compuesto con una estructura definida, puede servir como patrón de referencia en química analítica para calibrar instrumentos o validar métodos analíticos en pruebas farmacéuticas .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
The effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often results in conformational changes in the target biomolecules, which can alter their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Beyond this threshold, increasing the dosage may not enhance the effect and could potentially cause harm.
Metabolic Pathways
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
The subcellular localization of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSFGGUKKDEDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)









![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)

